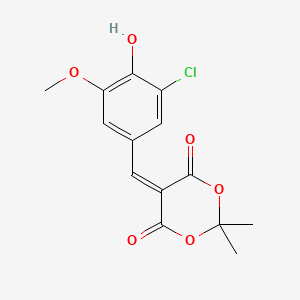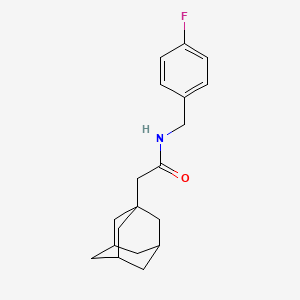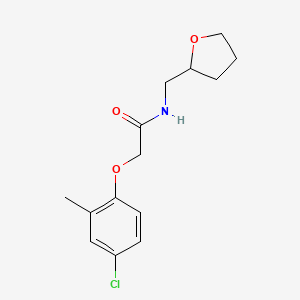![molecular formula C19H11Cl3N2O4 B5070671 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide](/img/structure/B5070671.png)
3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide, also known as NTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. NTAA is a synthetic compound that belongs to the class of acrylamide derivatives. It has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide is not fully understood, but it is thought to involve interactions with specific amino acid residues in proteins. 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide has been shown to bind selectively to certain protein conformations, resulting in changes in its fluorescence properties. This suggests that 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide may be able to detect subtle changes in protein structure and function that are not easily observable using other methods.
Biochemical and Physiological Effects
3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide has been shown to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including proteases and kinases. It has also been shown to induce changes in the expression of certain genes, suggesting that it may have potential applications in gene regulation studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide is its high selectivity for certain protein conformations. This makes it a powerful tool for studying protein structure and function. However, one of the limitations of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide. One promising area of investigation is the development of new methods for synthesizing 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide and related compounds. Another area of interest is the development of new applications for 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide in scientific research, such as its use as a tool for studying protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide and to explore its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide involves several steps, including the reaction of 2-nitrobenzaldehyde with furfural in the presence of a base to form a nitrochalcone intermediate. This intermediate is then reacted with 2,4,5-trichloroaniline and acryloyl chloride to form the final product, 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide. The synthesis of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide is a complex process that requires careful attention to detail and a high degree of skill.
Applications De Recherche Scientifique
3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide has been studied extensively in the context of scientific research. One of the most promising applications of 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide is as a fluorescent probe for the detection of protein conformational changes. 3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide has been shown to bind selectively to certain protein conformations, resulting in changes in its fluorescence properties. This makes it a powerful tool for studying protein structure and function.
Propriétés
IUPAC Name |
(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O4/c20-13-9-15(22)16(10-14(13)21)23-19(25)8-6-11-5-7-18(28-11)12-3-1-2-4-17(12)24(26)27/h1-10H,(H,23,25)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEVZGSAAXJPNO-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 9-ethyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B5070613.png)


![2,6-dimethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5070631.png)
![N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5070645.png)




![3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5070672.png)
![N~1~-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5070683.png)

![4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5070692.png)